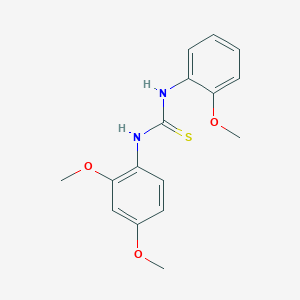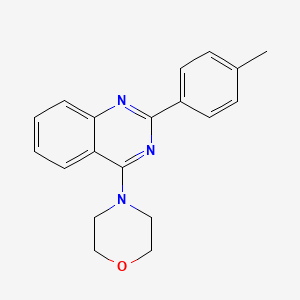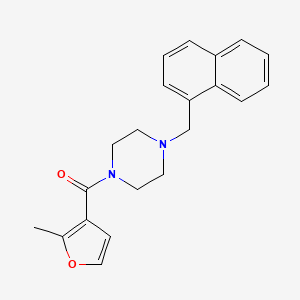
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea exerts its antioxidant effects by scavenging various ROS, such as superoxide anion, hydrogen peroxide, and hydroxyl radical. It also inhibits lipid peroxidation, a process that can lead to cellular damage. This compound has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has been shown to have neuroprotective effects by reducing oxidative stress-induced damage in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. This compound can also exhibit some non-specific effects, which can complicate the interpretation of results.
Direcciones Futuras
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several potential future directions for scientific research. It could be used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound could also be used to study the effects of oxidative stress on aging and age-related diseases. Additionally, this compound could be used to develop new antioxidant therapies for various diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to have various biochemical and physiological effects, including protection against oxidative stress-induced damage and anti-inflammatory effects. This compound has several advantages for lab experiments, but also some limitations. Future research on this compound could lead to new insights into the role of oxidative stress in various diseases and the development of new antioxidant therapies.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-methoxybenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction yields a white crystalline solid that can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. This compound has also been used to study the role of reactive oxygen species (ROS) in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-19-11-8-9-13(15(10-11)21-3)18-16(22)17-12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULKCIDSOSXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)

